N-Amino-3-chloro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloroindol-1-amine |
InChI |
InChI=1S/C8H7ClN2/c9-7-5-11(10)8-4-2-1-3-6(7)8/h1-5H,10H2 |
InChI Key |
PQAJXVYSNSPYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2N)Cl |
Origin of Product |
United States |
Chemical and Physical Properties
Table 1: of Selected Chlorinated Indole (B1671886) Derivatives
| Property | 3-Chloro-1H-indole | 3-chloro-1H-indol-7-amine | N-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-indole-1-carboxamide |
| Molecular Formula | C8H6ClN nih.gov | C8H7ClN2 | C16H15ClN2O evitachem.com |
| Molecular Weight | 151.59 g/mol nih.gov | 166.608 g/mol | 286.75 g/mol evitachem.com |
| XLogP3 | 3.2 nih.gov | - | - |
| Polar Surface Area | 15.8 Ų nih.gov | 41.81 Ų | - |
| Density | - | 1.4 ± 0.1 g/cm³ | - |
| Boiling Point | - | 387.5 ± 22.0 °C at 760 mmHg | - |
| Flash Point | - | 188.2 ± 22.3 °C | - |
| InChI Key | - | SLBNABPPSZSXHN-UHFFFAOYSA-N | OCCPOGKWTGPDMN-UHFFFAOYSA-N evitachem.com |
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of a molecule.
Table 2: ¹H-NMR and ¹³C-NMR Data for Related Chloro-Indole Derivatives
| Compound | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Source |
| 3-Chloro-1H-indole-2-carbohydrazide | Aromatic protons at 6.3–7.7; NH signals at 11.29–11.52 | 166.2 (C=O), 138.5 (C-Cl), 134.7, 127.9, 124.3, 122.8, 119.4, 116.2 (ArC), 162.1 (C=N) | |
| 3-Chloro-1-tosyl-2-(trifluoromethyl)-1H-indole | 8.29 (d, 1H), 7.69 (d, 2H), 7.62 (d, 1H), 7.54 (ddd, 1H), 7.42–7.35 (m, 1H), 7.18 (d, 2H), 2.32 (s, 3H) | 145.7, 136.5, 134.3, 129.8, 128.9, 127.06, 127.02, 125.0, 122.3 (q), 121.6 (q), 120.4, 120.2 (q), 116.0, 21.6 | nih.gov |
| N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide | 11.79 (s, 1H), 10.40 (s, 1H), 8.09 (dd, 1H), 7.76 (m, 1H), 7.68 (d, 1H), 7.47 (d, 1H), 7.44-7.41 (m, 2H), 7.23 (t, 1H), 7.07 (t, 1H) | - | tandfonline.com |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for a Related Chloro-Indole Derivative
| Compound | Ionization Method | m/z (calculated) | m/z (found) | Source |
| 3-Chloro-1H-indole-2-carbohydrazide | HRMS (ESI) | 224.0225 [M+H]⁺ | 224.0228 |
Infrared Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule.
Table 4: IR Spectroscopy Data for Related Chloro-Indole Derivatives
| Compound | Key IR Peaks (cm⁻¹) | Source |
| 3-Chloro-1H-indole-2-carbohydrazide | 1716 (C=O), 1329 (C–N) | |
| N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide | 1651 (CO), 3322 (amide NH), 3405 (indole NH) | tandfonline.com |
| 9-(3-Chloro-1H-indole-2-yl)-4-oxo-7(p-tolylamino)-(3H)-pyrimido[4′,5′:4,5]thieno[2,3-d]pyrimidine | 3372, 3256, 3056, 2974, 1668 | nih.gov |
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of substituted indoles can be achieved through various strategies. While a direct synthesis for this compound is not detailed in the provided search results, methods for preparing related structures offer insights. For instance, 3-chloroindoles can be synthesized by the electrophilic chlorination of an indole (B1671886) precursor using reagents like N-chlorosuccinimide (NCS). nih.gov The synthesis of N-aminoindoles can be accomplished through methods like the reaction of indolines with nitrosobenzenes under Brønsted acid catalysis. rsc.org A plausible route to this compound could involve the N-amination of a pre-functionalized 3-chloroindole or the chlorination of an N-aminoindole.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Key Chemical Reactions
This compound is expected to undergo a variety of chemical reactions at its functional groups. The N-amino group can participate in N-N bond-forming reactions, such as the synthesis of N-aryl-1-aminoindoles. rsc.org It can also be a substrate for the synthesis of N-N axially chiral indoles through reactions like organocatalytic asymmetric Paal–Knorr reactions with 1,4-diketones. researchgate.net The chlorine atom at the C3 position can be involved in substitution reactions or serve as a handle for metal-catalyzed cross-coupling reactions to introduce further complexity into the molecule. nih.gov
Role As a Building Block in Organic Synthesis
Application in the Synthesis of Fused Heterocyclic Systems
The reactivity of both the N-amino and 3-chloro positions allows for the construction of fused heterocyclic systems. For example, the N-amino group can be used to form a new pyrrole (B145914) ring, leading to N-pyrrolylindoles. researchgate.net The 3-chloro substituent can be a precursor for intramolecular cyclization reactions, leading to the formation of various fused indole (B1671886) derivatives. While specific examples for this compound are not provided, the general reactivity patterns of N-aminoindoles and 3-chloroindoles suggest its potential in this area.
Density Functional Theory (DFT) Applications
Utility in the Synthesis of Substituted Indole Derivatives
This compound serves as a versatile platform for accessing a wide range of substituted indoles. The N-amino group can be acylated to produce N-acyl-N-aminoindoles, which are themselves valuable synthetic intermediates. rsc.org The 3-chloro position can be functionalized through various cross-coupling methodologies, allowing for the introduction of alkyl, aryl, and other groups. acs.org This modularity is highly advantageous for the creation of compound libraries for screening in drug discovery and materials science.
Crystal Structure Information
The three-dimensional arrangement of atoms in a molecule, determined by X-ray crystallography, provides invaluable insights into its properties and interactions. While the crystal structure of N-Amino-3-chloro-1H-indole itself is not available in the search results, data for a complex containing a 3-chloro-1H-indol-7-amine moiety has been reported.
Table 5: Crystal Structure Data for a Complex Containing a 3-Chloro-1H-indol-7-amine Moiety
| Parameter | Value | Source |
| PDB ID | 3ENS | rcsb.orgpdbj.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.30 Å | rcsb.org |
| R-Value Free | 0.286 | rcsb.org |
| R-Value Work | 0.223 | rcsb.org |
| Key Interactions | The indole (B1671886) group hydrogen-bonds with the carbonyl of Gly218, and the 3-chloro substituent interacts with Tyr228. | rcsb.orgpdbj.org |
This structural information highlights how the chloro-substituted indole core can be strategically employed to achieve specific interactions within a protein binding site. rcsb.orgpdbj.org
Conclusion
N-Amino-3-chloro-1H-indole represents a strategically important and versatile building block in contemporary indole (B1671886) chemistry. Its unique combination of an N-amino group and a C3-chloro substituent provides multiple avenues for synthetic transformations, enabling the construction of complex and diverse molecular architectures. The foundational significance of the indole pharmacophore in medicinal chemistry, coupled with the synthetic utility of this specifically substituted derivative, underscores its potential for the development of novel compounds with tailored biological activities. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully exploit its potential in organic and medicinal chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-Amino-3-chloro-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of indole derivatives often involves alkylation or functionalization of the indole core. For example, microwave-assisted alkylation (e.g., using 1-bromo-3-chloropropane) under basic conditions (e.g., potassium hydroxide) can improve reaction efficiency, as demonstrated in the synthesis of 1-(3-chloropropyl)-2-phenyl-1H-indole . Purification via column chromatography (silica gel, Rf = 0.72) ensures high yields. Optimization should focus on solvent choice, reaction time, and catalyst loading, with monitoring by TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy are critical. For instance, HPLC with UV detection at 254 nm can quantify impurities, while <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., chloro and amino groups at C3 and N1, respectively) . Mass spectrometry (MS) further validates molecular weight, with fragmentation patterns aligning with expected derivatives.
Q. What spectroscopic databases or tools are recommended for characterizing indole derivatives like this compound?
- Methodological Answer : The NIST Chemistry WebBook provides standardized IR, MS, and NMR spectra for indole derivatives . For novel compounds, compare experimental spectra (e.g., IR carbonyl stretches at ~1700 cm<sup>-1</sup>) with analogous structures like 5-Chloro-1H-indole-3-carboxylic acid . Computational tools (e.g., Gaussian for DFT calculations) can predict spectroscopic properties for validation.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL/SHELXS software is the gold standard for determining bond lengths, angles, and intermolecular interactions . For example, the indole ring’s planarity and chloro/amino group orientations can be confirmed via refinement against high-resolution data (R-factor < 0.05). Twinning or low-resolution data may require SHELXPRO for macromolecular adaptations.
Q. What strategies address contradictory bioactivity data in studies of this compound analogs?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using dose-response curves (IC50 values) and control compounds (e.g., bisindolylmaleimide inhibitors ). Cross-validate results via orthogonal assays: enzyme inhibition (e.g., kinase assays) and cell-based viability tests (MTT assays). Meta-analyses of literature (e.g., systematic reviews ) can contextualize findings.
Q. What computational approaches predict the reactivity and regioselectivity of this compound in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. For instance, the amino group at N1 directs electrophiles to C2 or C5 positions, while the chloro group at C3 deactivates C4. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites ), guiding rational design.
Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?
- Methodological Answer : High-resolution LC-MS/MS detects trace byproducts (e.g., dehalogenated or oxidized species). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways. Use scavengers (e.g., antioxidants) or inert atmospheres (N2) during synthesis to suppress side reactions.
Methodological Considerations for Data Interpretation
Q. How should researchers handle variability in synthetic yields across different batches of this compound?
- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature, reagent stoichiometry). For example, a Central Composite Design optimizes microwave-assisted reactions . Batch-to-batch variability is minimized by rigorous quality control (QC) protocols, including in-process checks (e.g., reaction monitoring via FTIR).
Q. What ethical and methodological standards apply to reporting bioactivity data for novel indole derivatives?
- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose assay conditions (e.g., cell lines, incubation times) and negative controls to ensure reproducibility . Pre-register studies on platforms like Open Science Framework to reduce publication bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
